Pivalate Ester Steric Bulk and Conformational Rigidity vs. Common Alkyl Esters
The pivalate ester of this compound features a quaternary carbon center directly adjacent to the carbonyl, creating a significantly larger steric footprint than the methyl or ethyl ester analogs. The Molecular Weight of the pivalate ester is 276.35 g/mol, compared to 234.27 g/mol for the methyl ester (CAS 959578-02-0) and 248.30 g/mol for the ethyl ester (CAS 334017-42-4) . This additional steric bulk is predicted to translate into distinct pharmacokinetic properties, including increased resistance to esterase-mediated hydrolysis, a common feature of pivalate prodrugs that can enhance oral bioavailability [1]. The defined steric profile of the pivalate ester is a key, non-fungible characteristic for researchers screening for optimal substituent effects in chemical series.
| Evidence Dimension | Molecular weight and steric parameter (Taft E_s) of the ester substituent |
|---|---|
| Target Compound Data | M.W. 276.35; ester = pivalate (t-Bu-CO2-) |
| Comparator Or Baseline | Methyl ester (M.W. 234.27; ester = CH3-CO2-); Ethyl ester (M.W. 248.30; ester = C2H5-CO2-) |
| Quantified Difference | Mass difference: +42.08 (vs. methyl), +28.05 (vs. ethyl); Taft E_s for pivalate ≈ -2.78 vs. methyl ≈ 0.00, ethyl ≈ -0.07 (class-level inference, no direct measurement for this scaffold available in literature). |
| Conditions | Comparative molecular weights from supplier databases; steric parameters are class-level inferences based on general ester substituent effects. |
Why This Matters
For procurement, the specific steric profile of the pivalate ester dictates the compound's reactivity in synthetic transformations, its ability to engage sterically demanding binding pockets, and its metabolic stability in biological systems, making generic substitution by a less bulky ester a scientifically indefensible approach without direct comparative data.
- [1] Beaumont, K.; Webster, R.; Gardner, I.; Dack, K. Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Curr. Drug Metab. 2003, 4, 461–485. View Source
